1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine is a heterocyclic compound that combines a piperazine ring with a thiazole ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with a suitable piperazine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine ring but lacks the thiazole moiety.
4-(2-Methoxyphenyl)-1,3-thiazole: Contains the thiazole ring but lacks the piperazine moiety.
Uniqueness
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine is unique due to the combination of the piperazine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C15H19N3OS/c1-19-14-4-2-12(3-5-14)15-17-13(11-20-15)10-18-8-6-16-7-9-18/h2-5,11,16H,6-10H2,1H3 |
InChI Key |
MYZADMABZHURQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.